molecular formula C21H17N3O2S B11615265 (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11615265
M. Wt: 375.4 g/mol
InChI Key: NCSHZXNGQYSKLR-XDHOZWIPSA-N
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Description

(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine-2,4-dione core with a pyridine and pyrrole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Shares structural similarities with the pyrrole and pyridine moieties.

Uniqueness

What sets (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12+

InChI Key

NCSHZXNGQYSKLR-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)N(C(=O)S3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Origin of Product

United States

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